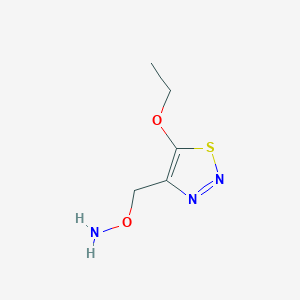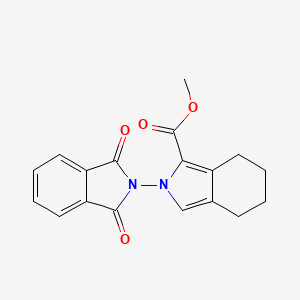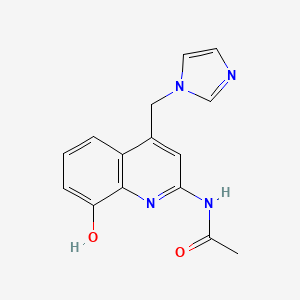![molecular formula C23H18N2S B13123219 [1(2H),2'-Bipyridine]-2-thione, 5'-methyl-4,6-diphenyl- CAS No. 62219-35-6](/img/structure/B13123219.png)
[1(2H),2'-Bipyridine]-2-thione, 5'-methyl-4,6-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridine]-2-thione is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by its unique structure, which includes two pyridine rings connected by a thione group. The presence of methyl and phenyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridine]-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-diphenyl-2H-[1,2’-bipyridine]-2-thione with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridine]-2-thione.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridine]-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, often in the presence of catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated, alkylated, or other substituted derivatives of the original compound.
Applications De Recherche Scientifique
5’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridine]-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 5’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridine]-2-thione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress-related mechanisms, potentially leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative without the thione group.
2,2’-Bipyridine: Another bipyridine derivative with different substitution patterns.
Phenylpyridine: A related compound with a single pyridine ring substituted with phenyl groups.
Uniqueness
5’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridine]-2-thione is unique due to the presence of both methyl and phenyl groups, as well as the thione functionality
Propriétés
Numéro CAS |
62219-35-6 |
|---|---|
Formule moléculaire |
C23H18N2S |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
1-(5-methylpyridin-2-yl)-4,6-diphenylpyridine-2-thione |
InChI |
InChI=1S/C23H18N2S/c1-17-12-13-22(24-16-17)25-21(19-10-6-3-7-11-19)14-20(15-23(25)26)18-8-4-2-5-9-18/h2-16H,1H3 |
Clé InChI |
BIEOQYHPJHWUAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)N2C(=CC(=CC2=S)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


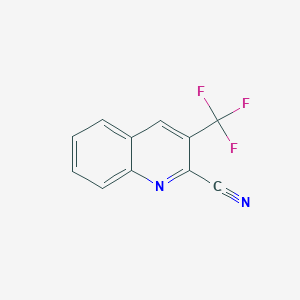
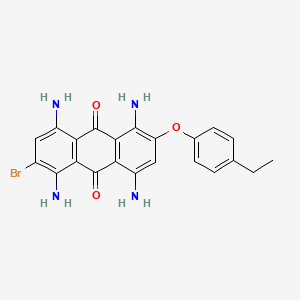
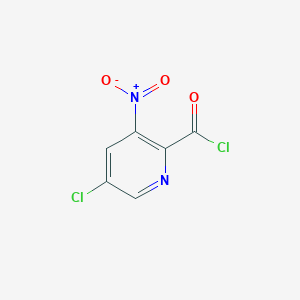
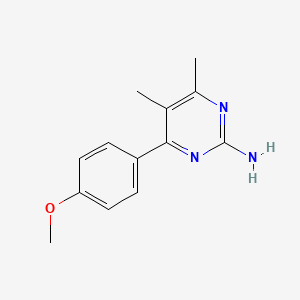
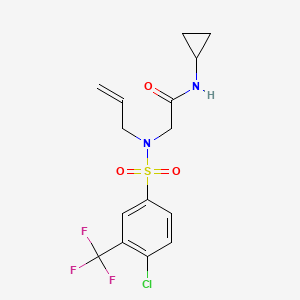
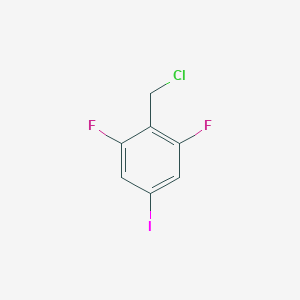
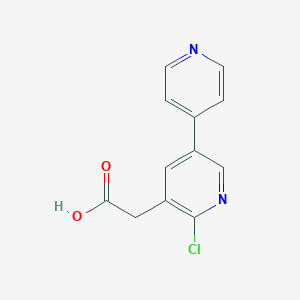
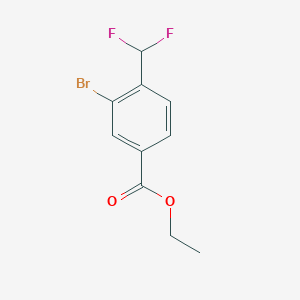

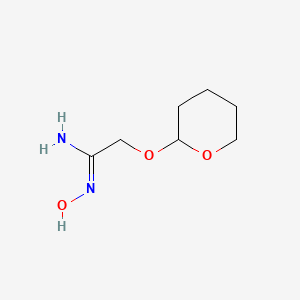
![[4-[(R)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate](/img/structure/B13123208.png)
